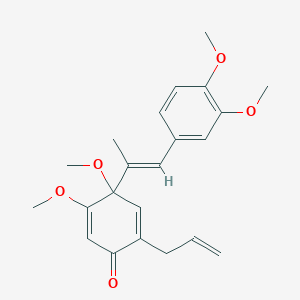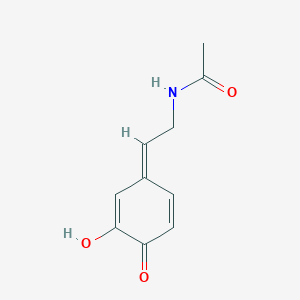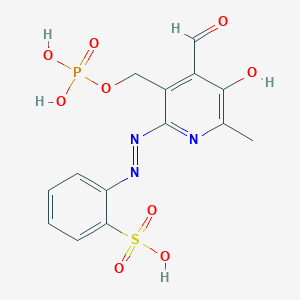
Wallichinin
Übersicht
Beschreibung
Wallichinine is a natural alkaloid found in the plant Piper wallichii. It has garnered significant interest due to its potential antitumor and anti-inflammatory activities. This compound is known for its inhibitory activity on platelet aggregation caused by platelet activating factor .
Wissenschaftliche Forschungsanwendungen
Wallichinine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on cellular processes and pathways.
Wirkmechanismus
Target of Action
Wallichinine, a natural compound found in the stems of Piper wightii , primarily targets the ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein . ABCB1 is a crucial protein involved in multidrug resistance (MDR) in cancer cells . It functions as a drug efflux pump, reducing the intracellular accumulation of chemotherapeutic agents and thereby decreasing their efficacy .
Mode of Action
Wallichinine interacts with ABCB1, blocking its drug-efflux activity . This action increases the intracellular accumulation of certain chemotherapeutic drugs, such as vincristine and doxorubicin . Furthermore, Wallichinine stimulates the ATPase activity of ABCB1 without altering its expression . This interaction potentiates the effects of ABCB1 substrates on the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells .
Biochemical Pathways
ABC transporters are integral membrane proteins that use ATP hydrolysis to transport various molecules across cellular membranes . By inhibiting ABCB1, Wallichinine could potentially disrupt these pathways, leading to increased intracellular drug concentrations and enhanced chemotherapeutic efficacy .
Pharmacokinetics
These properties are crucial in determining the bioavailability, efficacy, and safety of a compound . Future studies should focus on elucidating these properties for Wallichinine to better understand its pharmacokinetic profile.
Result of Action
Wallichinine’s interaction with ABCB1 leads to significant cellular and molecular effects. It potentiates the effects of ABCB1 substrates, leading to the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells . These effects suggest that Wallichinine could be a potential therapeutic agent for overcoming multidrug resistance in cancer treatment .
Action Environment
It is known that gene-environment interactions can significantly impact the efficacy and safety of drugs . Factors such as diet, lifestyle, co-administered drugs, and individual genetic variations can influence a drug’s pharmacokinetics and pharmacodynamics . Therefore, these factors should be considered when studying the action and efficacy of Wallichinine.
Biochemische Analyse
Cellular Effects
Wallichinine has been found to have effects on various types of cells. For instance, it has been reported to reverse ABCB1-mediated cancer multidrug resistance . This suggests that Wallichinine influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Wallichinine can be synthesized through various chemical reactions involving the appropriate precursors. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of wallichinine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product. The exact methods used in industrial production are often closely guarded trade secrets.
Analyse Chemischer Reaktionen
Types of Reactions
Wallichinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of wallichinine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of wallichinine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Wallichinine is structurally similar to several other compounds, including:
- Lancifolin C
- Hancinone C
- Futoquinol
- Isodihydrofutoquinol B
- Isodihydrofutoquinol A
- Fargesone A
- Fargesone B
- Piperenone
- Mirandin B
- Burchellin
Uniqueness
What sets wallichinine apart from these similar compounds is its unique ability to inhibit platelet aggregation and reverse multidrug resistance in cancer cells. This makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-[(E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-14H,1,8H2,2-6H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYZYTYFGUQBLS-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-97-9 | |
| Record name | Wallichinine D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate](/img/structure/B54467.png)




![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)




![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
